PBDA
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Overview
Description
Photo-caged 2-butene-1,4-dial, commonly referred to as PBDA, is a compound that has garnered significant attention in the field of chemical biology. It is primarily used as a photo-crosslinker for covalent trapping of DNA-binding proteins. This compound is known for its high specificity and efficiency in forming stable DNA-protein crosslinks, making it a powerful tool for studying DNA-protein interactions .
Preparation Methods
The synthesis of photo-caged 2-butene-1,4-dial involves several steps. One of the synthetic routes starts from 2-furanethanol. The process involves the conversion of 2-furanethanol to an azide intermediate, which is then used for postsynthetic labeling of DNA via click chemistry . The reaction conditions typically involve photo-irradiation at 360 nm, which generates 2-butene-1,4-dial, a small, long-lived intermediate that reacts selectively with lysine residues of DNA-binding proteins .
Chemical Reactions Analysis
Photo-caged 2-butene-1,4-dial undergoes several types of chemical reactions, primarily driven by photo-irradiation. The key reaction is the generation of 2-butene-1,4-dial upon exposure to light, which then selectively reacts with lysine residues in DNA-binding proteins. This reaction is highly specific and yields stable DNA-protein crosslinks in up to 70% yield . The major product formed from this reaction is a covalently bonded DNA-protein complex .
Scientific Research Applications
Photo-caged 2-butene-1,4-dial has a wide range of scientific research applications. In chemistry, it is used as a photo-crosslinker to study DNA-protein interactions with high spatiotemporal resolution. In biology, it helps in identifying and studying the function of DNA-binding proteins, including histones, epigenetic writer/reader/eraser proteins, DNA repair enzymes, and transcription factors . In medicine, it can be used to understand the mechanisms of diseases related to DNA-protein interactions and potentially develop targeted therapies. In industry, it has applications in the development of new materials and technologies for studying molecular interactions .
Mechanism of Action
The mechanism of action of photo-caged 2-butene-1,4-dial involves photo-irradiation, which generates 2-butene-1,4-dial. This intermediate reacts selectively with lysine residues in DNA-binding proteins, forming stable DNA-protein crosslinks. The high specificity of this reaction minimizes non-target background trapping, making it an efficient tool for studying DNA-protein interactions .
Comparison with Similar Compounds
Photo-caged 2-butene-1,4-dial is unique in its high specificity and efficiency for covalent trapping of DNA-binding proteins. Similar compounds include aryl azides, benzophenones, and diazirines, which are also used as photo-crosslinkers. these compounds generate highly reactive intermediates that react non-selectively with nearby functional groups, resulting in low target-capture yields and high non-target background capture . In contrast, photo-caged 2-butene-1,4-dial exhibits high specificity for target proteins, leading to low non-target background capture and higher yields .
Properties
CAS No. |
229472-51-9 |
---|---|
Molecular Formula |
C12H19O10P |
Molecular Weight |
354.25 g/mol |
IUPAC Name |
2-[[2,4-dicarboxybutyl(hydroxy)phosphoryl]methyl]pentanedioic acid |
InChI |
InChI=1S/C12H19O10P/c13-9(14)3-1-7(11(17)18)5-23(21,22)6-8(12(19)20)2-4-10(15)16/h7-8H,1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
InChI Key |
SGRJLTOOQLQDRH-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C(CP(=O)(CC(CCC(=O)O)C(=O)O)O)C(=O)O |
Canonical SMILES |
C(CC(=O)O)C(CP(=O)(CC(CCC(=O)O)C(=O)O)O)C(=O)O |
Pictograms |
Corrosive |
Synonyms |
4,4'-phosphinicobis(butane-1,3-dicarboxylic acid) PBDA cpd |
Origin of Product |
United States |
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